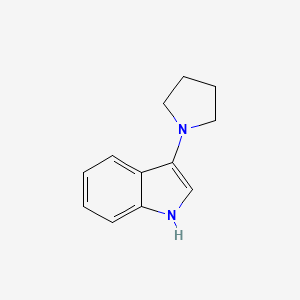

3-pyrrolidine-yl-1H-indole

Numéro de catalogue B8540922

Poids moléculaire: 186.25 g/mol

Clé InChI: GVAJESSAMRKOKJ-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US07759385B2

Procedure details

Lithium aluminum hydrate (2.86 g, 75.6 mmole) was suspended in dry THF (50 ml) with the exclusion of atmospheric moisture. The suspension was cooled by means of an ice-salt bath to an internal temperature of ca. 0° C. 3-(1H-indol-3-yl)-pyrrolidine-2,5-dione (3.24 g, 15.12 mmole) was then added in portions within 15 minutes. After ca. 1 hour the reaction mixture had reached RT and was then boiled under reflux for 32 hours. After the reaction mixture had cooled moist THF (5 ml water in 25 ml THF) was first carefully added, followed by 5M sodium hydroxide (3 ml) and finally water (3 ml). The reaction mixture was stirred for 20 minutes and filtered through diatomaceous earth. The solvent mixture obtained after washing the filter cake several times with methanol was evaporated to dryness. The oily residue obtained was purified by column chromatography on silica gel with methanol/30% aqueous ammonia (20:1). The product was filtered again through diatomaceous earth. The solution obtained by washing the diatomaceous earth several times with chloroform was evaporated to dryness. The desired product was thereby obtained as a viscous oil in a yield of 670 mg (24%).

Name

Lithium aluminum hydrate

Quantity

2.86 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

O.[Al].[Li].[NH:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](C2CC(=O)NC2=O)=[CH:5]1.[OH-].[Na+].O>C1COCC1>[N:4]1([C:6]2[C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[NH:4][CH:5]=2)[CH2:12][CH2:7][CH2:6][CH2:5]1 |f:0.1.2,4.5,^1:2|

|

Inputs

Step One

|

Name

|

Lithium aluminum hydrate

|

|

Quantity

|

2.86 g

|

|

Type

|

reactant

|

|

Smiles

|

O.[Al].[Li]

|

Step Two

|

Name

|

|

|

Quantity

|

3.24 g

|

|

Type

|

reactant

|

|

Smiles

|

N1C=C(C2=CC=CC=C12)C1C(NC(C1)=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Six

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred for 20 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 32 hours

|

|

Duration

|

32 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was first carefully added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through diatomaceous earth

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent mixture obtained

|

WASH

|

Type

|

WASH

|

|

Details

|

after washing the filter cake several times with methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The oily residue obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purified by column chromatography on silica gel with methanol/30% aqueous ammonia (20:1)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product was filtered again through diatomaceous earth

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution obtained

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing the diatomaceous earth several times with chloroform

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was evaporated to dryness

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |